7-Deazaguanine
Vue d'ensemble
Description
La 7-déazaguanine est une base nucléique modifiée qui joue un rôle important dans la biologie moléculaire de l’ADN et de l’ARNt. Il s’agit d’un dérivé de la guanine, où l’atome d’azote en position 7 est remplacé par un atome de carbone. Cette modification est essentielle à divers processus biologiques, notamment l’ajustement fin de l’efficacité de la traduction et la modulation des interactions codon-anticodon .
Mécanisme D'action
Le mécanisme d’action de la 7-déazaguanine implique son incorporation dans l’ADN et l’ARNt, où elle remplace la guanine. Cette modification modifie la structure et la fonction des acides nucléiques, affectant des processus tels que la traduction et la réplication. Les cibles moléculaires comprennent les enzymes de transglycosylase de l’ARNt-guanine, qui catalysent l’échange de la guanine contre la 7-déazaguanine .
Composés similaires :
Quéuosine (Q) : Un nucléoside modifié trouvé dans l’ARNt.
Archéosine (G+) : Un autre nucléoside modifié trouvé dans l’ARNt.
Comparaison : La 7-déazaguanine est unique en son genre en ce qu’elle peut être incorporée à la fois dans l’ADN et l’ARNt, tandis que la quéuosine et l’archéosine se trouvent principalement dans l’ARNt. Cette double fonctionnalité fait de la 7-déazaguanine un composé polyvalent en biologie moléculaire .
Analyse Biochimique
Biochemical Properties
7-Deazaguanine is involved in the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification . DpdA inserts 7-cyano-7-deazaguanine (preQ 0) into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC functions independently of DpdA/B in converting preQ 0-modified DNA to ADG-modified DNA .
Cellular Effects
This compound modifications contribute to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses . They directly modulate the adaptability of living organisms .
Molecular Mechanism
The molecular mechanism of this compound involves the insertion of preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . Several catalytically essential active site residues in DpdA are involved in the transglycosylation reaction .
Metabolic Pathways
The biosynthetic pathway to the this compound-based tRNA modifications is elaborate, beginning with the multistep conversion of GTP to the common precursor base 7-cyano-7-deazaguanine (preQ 0) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La biosynthèse de la 7-déazaguanine implique une conversion en plusieurs étapes du triphosphate de guanosine (GTP) en 7-cyano-7-déazaguanine (preQ0). Ce processus est catalysé par une série d’enzymes, notamment FolE, QueD, QueE et QueC . L’intermédiaire clé, preQ0, est ensuite modifié davantage pour produire divers dérivés de la 7-déazaguanine.
Méthodes de production industrielle : La production industrielle de la 7-déazaguanine implique généralement la fermentation de bactéries qui possèdent les voies biosynthétiques nécessaires. Les techniques d’ingénierie génétique sont souvent utilisées pour améliorer le rendement et l’efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : La 7-déazaguanine subit diverses réactions chimiques, notamment la transglycosylation, l’oxydation et la réduction. La réaction de transglycosylation implique l’échange d’une base guanine dans l’ADN contre de la 7-cyano-7-déazaguanine, catalysée par des enzymes de transglycosylase de l’ARNt-guanine .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de la 7-déazaguanine comprennent l’ATP, qui est nécessaire à l’insertion de preQ0 dans l’ADN, et diverses enzymes telles que DpdA, DpdB et DpdC .
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la 2′-désoxy-7-cyano-7-déazaguanosine (dPreQ0) et la 2′-désoxy-7-amido-7-déazaguanosine (dADG) .
Applications De Recherche Scientifique
La 7-déazaguanine et ses dérivés ont une large gamme d’applications en recherche scientifique :
Chimie : Utilisée comme élément constitutif pour la synthèse de divers analogues de nucléosides.
Médecine : Enquête sur ses propriétés antivirales et anticancéreuses potentielles.
Industrie : Utilisé dans la production de produits naturels biologiquement actifs.
Comparaison Avec Des Composés Similaires
Queuosine (Q): A modified nucleoside found in tRNA.
Archaeosine (G+): Another modified nucleoside found in tRNA.
Comparison: 7-Deazaguanine is unique in its ability to be incorporated into both DNA and tRNA, whereas queuosine and archaeosine are primarily found in tRNA. This dual functionality makes this compound a versatile compound in molecular biology .
Activité Biologique
7-Deazaguanine (7DG) is a modified nucleobase derived from guanine, notable for its unique structural and functional properties. It has been identified in various biological systems, particularly in bacteriophages and certain bacterial species, where it plays critical roles in protecting genomic DNA from host restriction enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, derivatives, and implications in molecular biology.
Structural Characteristics
This compound is characterized by the substitution of the nitrogen atom at position 7 of the guanine base with a carbon atom. This modification alters the hydrogen bonding and steric properties of the base, influencing its interactions within nucleic acids. The structural variation leads to several derivatives, including:
Derivative | Chemical Structure | Function |
---|---|---|
2′-deoxy-7-deazaguanine (dDG) | ![dDG structure] | Protects viral DNA from restriction enzymes |
2′-deoxy-7-amido-7-deazaguanine (dADG) | ![dADG structure] | Modifies DNA to evade host defenses |
2′-deoxy-7-carboxy-7-deazaguanine (dCDG) | ![dCDG structure] | Involved in DNA stability and function |
Protection Against Restriction Enzymes
One of the primary biological activities of this compound is its role in protecting viral genomic DNA from bacterial restriction-modification (RM) systems. Bacteriophages have evolved mechanisms to incorporate this compound into their DNA, allowing them to evade degradation by host restriction enzymes. For instance, studies have shown that phages such as Enterobacteria phage 9g utilize this compound modifications to replace guanine bases in their genomes, thereby enhancing resistance against host defenses .
Modification Pathways
The insertion of this compound into DNA is facilitated by specific enzymes known as guanine transglycosylases. The DpdA family of proteins plays a crucial role in this process. Recent research has identified multiple subfamilies of DpdA that exhibit varying affinities for different derivatives of this compound, highlighting the evolutionary adaptation of phages to optimize their genomic integrity .
Phage Genomes
A comprehensive analysis of phage genomes revealed that over 180 phages encode for enzymes involved in the synthesis and incorporation of this compound derivatives. Notably, the Escherichia phage CAjan was found to replace up to 32% of its guanine bases with preQ0 (a derivative), showcasing a significant modification that enhances its survival against bacterial defenses .
Bacterial Systems
In bacteria, the presence of this compound modifications has been linked to RM systems encoded by dpd genes located within genomic clusters. These systems are essential for bacterial survival against phage infections and highlight the ongoing arms race between bacteria and their viral counterparts .
Research Findings
Recent studies have provided insights into the biosynthetic pathways that generate various this compound derivatives. Key enzymes involved include:
- DpdL : Catalyzes the decarboxylation of carboxy-derivatives.
- DpdN : Responsible for formyltransferase activities.
- DpdM : Functions as a methyltransferase, contributing to further modifications .
These findings underscore the complexity and adaptability of molecular mechanisms involving this compound across different organisms.
Propriétés
IUPAC Name |
2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFFPNXVJANFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223745 | |
Record name | 7-Deazaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7355-55-7 | |
Record name | 7-Deazaguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7355-55-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62498 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Deazaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-DEAZAGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPL8T5ZO3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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